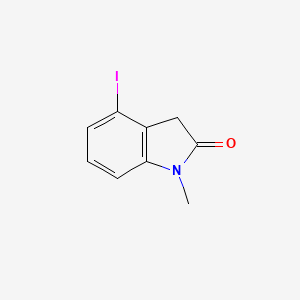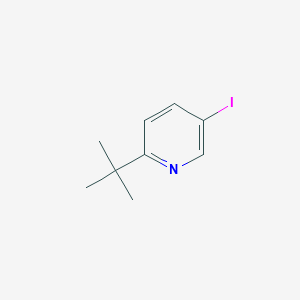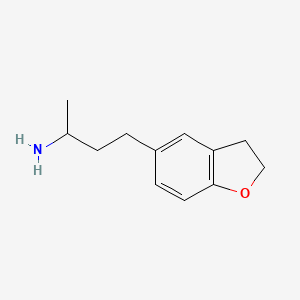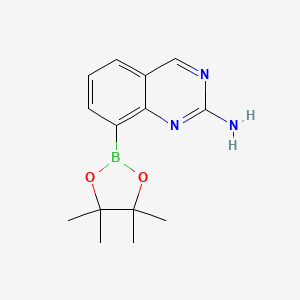![molecular formula C26H26O6 B13655059 methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: An ester with a similar structure but different substituents.
4-Methylphenyl benzoate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C26H26O6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C26H26O6/c1-5-31-23-15-22(18-9-13-20(14-10-18)26(28)30-4)24(32-6-2)16-21(23)17-7-11-19(12-8-17)25(27)29-3/h7-16H,5-6H2,1-4H3 |
InChI Key |
IIVPOKUMCCAPRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCC)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


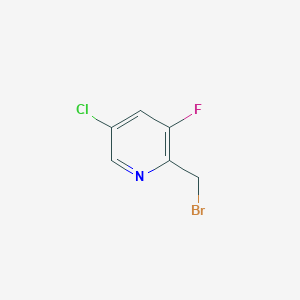
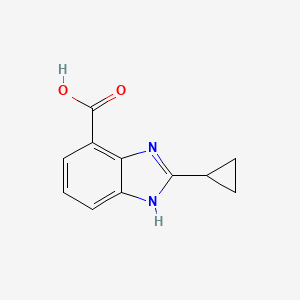
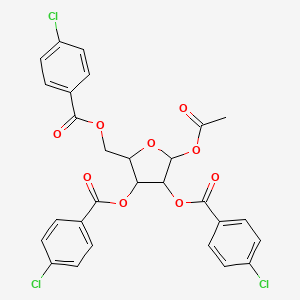
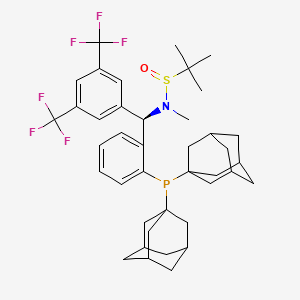
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
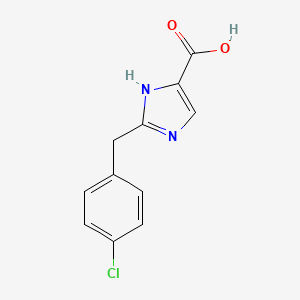
![3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
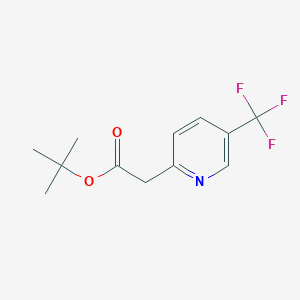
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
